4-(4-fluorophenyl)oxane-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

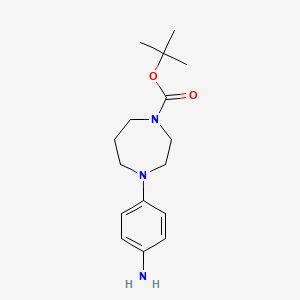

4-(4-Fluorophenyl)oxane-2,6-dione (4-FPO) is an important organic compound that is widely used in various scientific research applications. It is a colorless solid with a molecular formula of C8H6F2O2. 4-FPO is a versatile compound with a wide range of potential applications in the fields of organic synthesis and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Fluorescent chemosensors based on derivatives similar to "4-(4-fluorophenyl)oxane-2,6-dione" have shown significant promise for detecting a wide array of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underline their potential in environmental monitoring, clinical diagnostics, and biochemical research. The presence of fluorophenyl groups, akin to "this compound," in these compounds contributes to their fluorescence properties, enabling precise analyte detection through changes in fluorescence signals (Roy, 2021).

Synthesis and Reactivity

Innovative syntheses involving fluorophenyl compounds have been developed, reflecting on the methodologies that could be applied to or derived from "this compound." These approaches highlight the versatility of fluorophenyl derivatives in forming bioactive molecules or materials with enhanced properties. A practical synthesis method for a related fluorophenyl compound demonstrates the utility of such structures in the pharmaceutical industry, potentially offering insights into the synthesis pathways that "this compound" could participate in (Qiu et al., 2009).

Material Science and Engineering

Polymer and materials science research often explores the incorporation of fluorophenyl units to modify material properties such as thermal stability, chemical resistance, and optical characteristics. Compounds structurally related to "this compound" could be key intermediates in developing advanced polymers and coatings with specific functionalities, including enhanced durability or unique electronic properties. The synthesis and characterization of polymers derived from fluorinated monomers provide a framework for understanding the potential material applications of "this compound" (Puts et al., 2019).

Environmental and Biological Applications

Environmental monitoring and biological applications are also significant areas where derivatives of "this compound" might find relevance. The compound's structural features suggest potential roles in sensing applications or as building blocks in environmentally benign processes. Research into the environmental fate, toxicity, and biological effects of related fluorinated compounds provides essential insights into the safe and effective use of such chemicals in various applications (Carles et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-fluorophenyl)oxane-2,6-dione involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-buten-2-one, which is then cyclized with ethylene glycol to yield the target compound.", "Starting Materials": ["4-fluorobenzaldehyde", "ethyl acetoacetate", "ethylene glycol"], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide to form 4-(4-fluorophenyl)-3-buten-2-one.", "Step 2: 4-(4-fluorophenyl)-3-buten-2-one is then cyclized with ethylene glycol in the presence of an acid catalyst such as sulfuric acid to yield 4-(4-fluorophenyl)oxane-2,6-dione.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |

CAS-Nummer |

4926-12-9 |

Molekularformel |

C11H9FO3 |

Molekulargewicht |

208.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)